molecular formula C18H22N2O4S B3570319 {2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester

{2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester

Cat. No.: B3570319
M. Wt: 362.4 g/mol
InChI Key: CYSCYQZYUFPUNL-UHFFFAOYSA-N
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Description

{2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an isopropyl-phenoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Isopropyl-Phenoxy Group: The isopropyl-phenoxy group can be introduced via a nucleophilic substitution reaction, where an isopropyl-phenol derivative reacts with an appropriate leaving group on the thiazole ring.

    Acetylation: The acetylation of the amino group on the thiazole ring can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

{2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • {2-[2-(2-Methyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester
  • {2-[2-(2-Ethyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester
  • {2-[2-(2-Propyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester

Uniqueness

{2-[2-(2-Isopropyl-phenoxy)-acetylamino]-thiazol-4-yl}-acetic acid ethyl ester is unique due to the presence of the isopropyl-phenoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

ethyl 2-[2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-4-23-17(22)9-13-11-25-18(19-13)20-16(21)10-24-15-8-6-5-7-14(15)12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSCYQZYUFPUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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